molecular formula C12H18ClNO B1493881 2-(2-Methoxyphenyl)piperidine hydrochloride CAS No. 63359-32-0

2-(2-Methoxyphenyl)piperidine hydrochloride

Cat. No.: B1493881
CAS No.: 63359-32-0
M. Wt: 227.73 g/mol
InChI Key: PUSGLZAYZOPJCB-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₇NOCl It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and is characterized by the presence of a methoxy group (-OCH₃) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)piperidine hydrochloride typically involves the reaction of 2-methoxyphenylacetonitrile with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with anhydrous solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of reduced derivatives such as alcohols.

  • Substitution: Generation of substituted piperidines with different alkyl or aryl groups.

Scientific Research Applications

2-(2-Methoxyphenyl)piperidine hydrochloride has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Methoxyphenyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methoxydiphenidine

  • Ketamine

  • Methoxetamine

  • Other piperidine derivatives

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Biological Activity

2-(2-Methoxyphenyl)piperidine hydrochloride is a compound with significant biological activity, particularly in the context of cancer research and neuropharmacology. This article synthesizes current findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C12H18ClN
  • Molecular Weight : 229.73 g/mol
  • CAS Number : 45073860

The compound exhibits its biological effects primarily through interactions with various receptors and enzymes. Notably, it has been associated with:

  • NMDA Receptor Antagonism : Similar compounds have shown uncompetitive antagonism at the NMDA receptor, which is crucial for synaptic plasticity and memory function .
  • Inhibition of Cancer Cell Proliferation : Studies indicate that piperidine derivatives can inhibit cell growth in various cancer cell lines by inducing apoptosis and modulating signaling pathways .

Anticancer Properties

Research has demonstrated that derivatives of piperidine, including this compound, possess anticancer activity. A study highlighted that certain piperidine compounds significantly reduced the proliferation of hematological cancer cell lines while promoting the expression of pro-apoptotic genes such as p53 and Bax .

CompoundCell LineIC50 (μM)Mechanism
2-(2-Methoxyphenyl)piperidineMDA-MB-231 (breast cancer)Not specifiedInduces apoptosis
Piperidinone derivativePANC-1 (pancreatic cancer)30Inhibits invasion

Neuropharmacological Effects

The compound's structure suggests potential activity in treating neurodegenerative diseases. Piperidine derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them candidates for Alzheimer's disease therapy . The mechanism involves enhancing cholinergic transmission, which is often impaired in neurodegenerative conditions.

Case Studies and Research Findings

  • In Vitro Studies : A study examining a series of substituted piperidines found that those with a methoxy group exhibited enhanced binding affinity to target proteins involved in cancer progression . This suggests that structural modifications can significantly impact biological activity.
  • In Silico Predictions : Utilizing computer-aided drug design tools, researchers have predicted that new piperidine derivatives could interact with multiple biological targets, including enzymes and receptors relevant to cancer and central nervous system disorders .
  • Toxicological Assessments : Preliminary assessments indicate that this compound has a favorable safety profile, showing minimal toxicity in cellular models even at higher concentrations (up to 100 μM) during initial screenings .

Properties

IUPAC Name

2-(2-methoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11;/h2-3,6,8,11,13H,4-5,7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSGLZAYZOPJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662847
Record name 2-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63359-32-0
Record name 2-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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